Bis(dibutylamino)disulfide Bis(dibutylamino)disulfide
Brand Name: Vulcanchem
CAS No.: 67271-09-4
VCID: VC8383206
InChI: InChI=1S/C16H36N2S2/c1-5-9-13-17(14-10-6-2)19-20-18(15-11-7-3)16-12-8-4/h5-16H2,1-4H3
SMILES: CCCCN(CCCC)SSN(CCCC)CCCC
Molecular Formula: C16H36N2S2
Molecular Weight: 320.6 g/mol

Bis(dibutylamino)disulfide

CAS No.: 67271-09-4

Cat. No.: VC8383206

Molecular Formula: C16H36N2S2

Molecular Weight: 320.6 g/mol

* For research use only. Not for human or veterinary use.

Bis(dibutylamino)disulfide - 67271-09-4

Specification

CAS No. 67271-09-4
Molecular Formula C16H36N2S2
Molecular Weight 320.6 g/mol
IUPAC Name N-butyl-N-[(dibutylamino)disulfanyl]butan-1-amine
Standard InChI InChI=1S/C16H36N2S2/c1-5-9-13-17(14-10-6-2)19-20-18(15-11-7-3)16-12-8-4/h5-16H2,1-4H3
Standard InChI Key PAJQNXUWYZXFIX-UHFFFAOYSA-N
SMILES CCCCN(CCCC)SSN(CCCC)CCCC
Canonical SMILES CCCCN(CCCC)SSN(CCCC)CCCC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Bis(dibutylamino)disulfide features a central disulfide bond (–S–S–) flanked by two dibutylamino groups. The IUPAC name, N-butyl-N-[(dibutylamino)disulfanyl]butan-1-amine, reflects its branched alkylamine substituents. Key structural identifiers include:

PropertyValueSource
CAS Registry Number67271-09-4
Molecular FormulaC₁₆H₃₆N₂S₂
Molecular Weight320.6 g/mol
SMILESCCCCN(CCCC)SSN(CCCC)CCCC
InChI KeyPAJQNXUWYZXFIX-UHFFFAOYSA-N

The disulfide linkage confers redox activity, enabling participation in sulfur exchange reactions, while the bulky dibutyl groups influence steric hindrance and solubility .

Synthesis and Industrial Production

Industrial Synthesis

The primary manufacturing route involves a two-step reaction:

  • Exothermic Coupling: Di-n-butylamine reacts with sulfur monochloride (S₂Cl₂) in xylene under alkaline conditions (NaOH).

    2(C4H9)2NH+S2Cl2Xylene, NaOH(C4H9)2N–S–S–N(C4H9)2+2HCl2 \, (\text{C}_4\text{H}_9)_2\text{NH} + \text{S}_2\text{Cl}_2 \xrightarrow{\text{Xylene, NaOH}} (\text{C}_4\text{H}_9)_2\text{N–S–S–N}(\text{C}_4\text{H}_9)_2 + 2 \, \text{HCl}

    The reaction proceeds at ambient temperatures, with HCl gas evolved and neutralized via scrubbing.

  • Purification: The crude product is washed with dilute HCl and water to remove residual amines, yielding a neutral oil.

This method parallels patented disulfide syntheses that employ Lewis acids (e.g., Zn(OAc)₂) to accelerate sulfur-sulfur bond formation . For instance, bis(4-tert-butyl-2,6-dimethylphenyl) disulfide synthesis uses ZnCl₂ in acetic acid to achieve 70–79% yields , highlighting the versatility of metal catalysts in disulfide chemistry.

Laboratory-Scale Modifications

Applications in Agrochemical Development

Butylthiocarbamate Insecticides

Bis(dibutylamino)disulfide serves as a precursor to butylthiocarbamates, a class of insecticides targeting acetylcholinesterase in pests. The disulfide’s –S–S– bond undergoes reductive cleavage during carbamate synthesis, enabling incorporation of the thiocarbamate (–SCONHR) functional group.

Mechanistic Insights

The compound’s role hinges on its ability to donate sulfur atoms. In one proposed pathway:

  • Disulfide reduction generates two thiolate intermediates.

  • Thiolates react with carbonyl compounds (e.g., phosgene derivatives) to form thiocarbamoyl chlorides.

  • Alcoholysis yields active carbamate esters.

This mechanism aligns with broader disulfide reactivity, where redox-active sulfur centers mediate nucleophilic substitutions .

Comparative Analysis with Related Disulfides

CompoundStructureKey ApplicationsSynthesis Method
Bis(dibutylamino)disulfide(C₄H₉)₂N–S–S–N(C₄H₉)₂Insecticide intermediateS₂Cl₂ + amine in xylene
Dibutyl disulfideC₄H₉–S–S–C₄H₉Lubricant additiveRadical coupling
Diaryl disulfidesAr–S–S–ArFluorinating agentsZn-catalyzed coupling

The table underscores how alkyl vs. aryl substituents dictate application: bulky alkyl groups (as in Bis(dibutylamino)disulfide) enhance solubility in nonpolar media, while aryl disulfides favor electronic applications .

Future Research Directions

  • Property Elucidation: Experimental determination of melting point, density, and solubility parameters.

  • Toxicology Studies: In vitro assays to assess neurotoxic potential.

  • Green Synthesis: Exploring biocatalytic routes using sulfurtransferases to reduce HCl byproduction.

  • Advanced Applications: Investigating utility in polymer crosslinking or battery electrolytes.

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